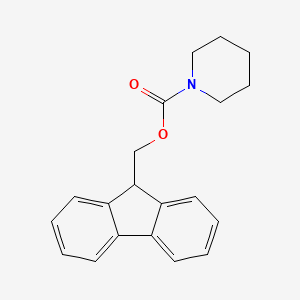

(9H-fluoren-9-yl)methyl piperidine-1-carboxylate

Descripción

(9H-Fluoren-9-yl)methyl piperidine-1-carboxylate (CAS: N/A) is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative widely utilized in organic synthesis, particularly in peptide chemistry and drug development. The Fmoc group serves as a temporary protective moiety for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c22-20(21-12-6-1-7-13-21)23-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMIFYJJOPYXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate typically involves a two-step reaction process . The first step involves the reaction of 9-fluorenylmethanol with 2-ethylaminochloroalkane to produce 1-(9-fluorenylmethyl)ethylamine. In the second step, the product is reacted with sodium hydroxide in acetonitrile to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: (9H-fluoren-9-yl)methyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethylamines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C20H21NO2 and a molecular weight of approximately 321.39 g/mol. Its structure features a piperidine ring linked to a fluorenyl group, which contributes to its unique chemical properties and potential biological activities.

Organic Synthesis

(9H-fluoren-9-yl)methyl piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it suitable for constructing complex molecules. The presence of the carboxylic acid functionality enables esterification reactions, further expanding its utility in synthetic pathways.

Key Applications:

- Esterification Reactions: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Synthesis of Piperidine Derivatives: The compound can be transformed into various piperidine derivatives, which are valuable in drug development due to their biological activities.

Material Science

The unique properties of this compound allow it to self-assemble and form ordered structures, making it a candidate for various material science applications.

Applications in Material Science:

- Nanomaterials Development: Its ability to form ordered structures can be exploited in the creation of nanomaterials with specific properties.

- Polymer Chemistry: The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing material properties such as strength and flexibility.

Case Study 1: Synthesis of Piperidine Derivatives

A study focused on synthesizing various piperidine derivatives from this compound demonstrated its effectiveness as a precursor. The derivatives exhibited promising activity against certain biological targets, highlighting the compound's potential in drug discovery .

Case Study 2: Material Applications

In another investigation, researchers explored the self-assembly properties of this compound. They reported that the compound could form nanostructures that showed enhanced electrical conductivity, suggesting applications in electronic materials .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (9H-Fluoren-9-yl)methyl piperidine | Contains a piperidine ring and fluorenyl group | Focused on neuroactive properties |

| This compound | Contains carboxylic acid functionality | Potential for esterification reactions |

| N-(9H-Fluoren-9-ylmethyl)-pyrrolidine | Pyrrolidine ring instead of piperidine | Different cyclic structure affecting reactivity |

This table illustrates how structural variations influence the reactivity and potential applications of related compounds.

Mecanismo De Acción

The mechanism of action of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate involves its interaction with enzymes and proteins involved in peptide synthesis. The compound acts as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation . It interacts with peptidyl transferases and proteases, facilitating the synthesis of peptides and proteins .

Comparación Con Compuestos Similares

Structural Variants with Piperidine Modifications

Table 1: Key Analogs of (9H-Fluoren-9-yl)methyl Piperidine-1-carboxylate

Key Observations :

- Chlorocarbonyl Derivative (433712-58-4) : The chlorocarbonyl group enhances reactivity toward nucleophiles, making it a versatile intermediate for forming amide or ester bonds. Predicted properties include a density of 1.294 g/cm³ and a boiling point of 518.6°C .

- Hydroxyl Derivative (351184-42-4) : The hydroxyl group increases polarity, improving aqueous solubility. This derivative is stored at 2–8°C, indicating sensitivity to thermal degradation .

- Azido Derivative : Synthesized via iron-catalyzed alkylazidation, this compound (57% yield) is tailored for click chemistry applications due to its azide functionality .

- Aminomethyl Derivative (391248-14-9): The protonated aminomethyl group facilitates bioconjugation or salt formation, critical for drug delivery systems .

- Piperidinecarboxylic Acid (101555-63-9) : The carboxylic acid moiety enables direct incorporation into peptide chains, expanding utility in solid-phase synthesis .

Key Observations :

- Azido Derivative Synthesis : The use of iron catalysis and gradient elution (pentane:EtOAc) highlights the need for precise control in handling reactive intermediates .

- Pyrrolidine vs.

- Methoxyimino Derivative: Synthesized via chloroformate coupling, this analog’s high melting point (152–154°C) suggests crystalline stability, advantageous for storage .

Actividad Biológica

(9H-fluoren-9-yl)methyl piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorenyl group attached to a piperidine ring, which contributes to its reactivity and potential as a pharmacological agent. The molecular formula is C20H21NO2, with a molecular weight of 321.39 g/mol. Its structure allows for various modifications that can enhance its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can alter the activity of these targets, leading to various biological effects such as antibacterial and antiviral activities. Although detailed pathways are not fully elucidated, preliminary studies suggest that this compound may exhibit significant pharmacological properties similar to other piperidine derivatives.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, demonstrate notable antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive bacteria, with some derivatives exhibiting enhanced lipophilicity and improved antibacterial properties compared to traditional antibiotics .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Activity Against Gram-positive Bacteria | Notes |

|---|---|---|

| This compound | Moderate | Requires further optimization |

| GMFX Derivatives | High | Improved lipophilicity |

| IMB-070593 Derivatives | Superior | Late pre-clinical stage |

Antiviral Properties

Preliminary investigations into the antiviral potential of this compound suggest it may inhibit viral entry into host cells. Similar compounds have been shown to interact with viral glycoproteins, preventing attachment and subsequent infection .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound highlighted its potential as a building block for complex molecules. The synthesis involved multiple steps, including protection-deprotection strategies and functionalization processes that yielded compounds with varying biological activities .

Case Study 2: Mechanistic Studies

Mechanistic studies have demonstrated that structural modifications can significantly impact the biological activity of related compounds. For instance, the introduction of specific substituents on the piperidine ring has been shown to enhance both antimicrobial and antiviral activities. This suggests a structure-activity relationship that could be exploited for drug development .

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate, and how are purity and yield optimized?

- Methodology : The compound is synthesized via Fmoc-protection of piperidine derivatives using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Reaction optimization includes:

- Stoichiometry : 1.2 equivalents of Fmoc-Cl to ensure complete reaction.

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the product with >95% purity.

- Monitoring : Thin-layer chromatography (TLC) or HPLC to confirm reaction completion.

- Yield Enhancement : Controlled temperature (0–25°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. What role does this compound play in solid-phase peptide synthesis, and what are the standard deprotection conditions?

- Role : The Fmoc group acts as a temporary protecting agent for amine functionalities during peptide elongation. Its steric bulk and UV-active fluorenyl moiety facilitate monitoring.

- Deprotection Protocol :

- Reagent : 20% (v/v) piperidine in DMF.

- Mechanism : Base-induced β-elimination cleaves the Fmoc group.

- Procedure : Two sequential treatments (5 min and 15 min) under nitrogen to ensure complete removal, followed by DMF/DCM washes to eliminate by-products.

- Critical Parameters : Avoid prolonged exposure to piperidine to prevent peptide backbone degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing novel Fmoc-piperidine derivatives?

- NMR Contradictions : Rotameric conformations (e.g., piperidine chair-flipping) may split signals. Strategies include:

- Variable-Temperature NMR : Conduct experiments at 25–60°C to coalesce split peaks.

- 2D Techniques : HSQC and COSY correlations to assign proton-carbon networks.

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ions. For ambiguous fragments, tandem MS/MS or isotopic pattern analysis resolves structural uncertainties.

- Crystallographic Validation : X-ray diffraction using SHELX software (SHELXL/SHELXS) provides definitive bond-length/angle data. Refinement protocols in SHELXL resolve disorder in fluorenyl or piperidine moieties .

Q. What strategies are effective in enhancing the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Storage Stability :

- Temperature : Store at –20°C in amber vials with desiccants (e.g., molecular sieves).

- Solvent : Dissolve in anhydrous DCM or DMF for long-term storage (6–12 months).

- pH Sensitivity :

- Stability Range : pH 4–8 in aqueous buffers. Avoid strong acids (cleave Fmoc) or bases (premature deprotection).

- Stabilizing Additives : 0.1% (w/v) butylated hydroxytoluene (BHT) prevents oxidative degradation.

- Handling : Use freshly distilled solvents to eliminate trace nucleophiles (e.g., water, alcohols) that may hydrolyze the carbamate .

Q. In crystallographic studies of Fmoc-protected compounds, how can SHELX software be utilized to resolve structural ambiguities?

- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes phase errors.

- Structure Solution :

- SHELXD : Direct methods for initial phase determination, particularly for twinned crystals.

- SHELXL : Refinement with constraints (e.g., AFIX commands) for flexible piperidine/fluorenyl groups.

- Disorder Modeling : Use PART instructions to model alternative conformers (e.g., fluorenyl rotation).

- Validation : Check R-factor convergence (<5% discrepancy) and validate with CCDC Mercury’s geometry tools.

- Case Study : For piperidine ring puckering, compare Cremer-Pople parameters derived from SHELXL outputs to literature values .

Safety and Handling

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation; install local exhaust for powder handling.

- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 min and consult a physician.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Analytical and Methodological Considerations

Q. How can researchers validate the enantiomeric purity of Fmoc-piperidine derivatives synthesized using chiral catalysts?

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) and hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare spectra with known enantiomers; peak sign inversion confirms opposite configuration.

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for absolute configuration assignment.

- X-ray Crystallography : Anomalous dispersion effects in SHELXL refine Flack parameters to determine handedness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.